(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide
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Description
(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide is a useful research compound. Its molecular formula is C21H21NO4S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the transpeptidase enzyme used by bacteria . This enzyme plays a crucial role in the synthesis of peptidoglycan, a key component of bacterial cell walls .
Mode of Action
The compound acts by binding to and competitively inhibiting the transpeptidase enzyme . This inhibition disrupts the cross-linking of the peptide (D-alanyl-alanine) used in peptidoglycan synthesis , thereby interfering with the construction of the bacterial cell wall.
Biochemical Pathways
The affected pathway is the peptidoglycan synthesis pathway in bacteria . By inhibiting the transpeptidase enzyme, the compound prevents the formation of cross-links in the peptidoglycan layer, weakening the bacterial cell wall. The downstream effect of this action is the disruption of bacterial growth and proliferation.
Pharmacokinetics
Similar compounds like penicillin g benzathine and penicillin g procaine have a low solubility and are slowly released from intramuscular injection sites . They are hydrolyzed to penicillin G, resulting in blood serum levels much lower but more prolonged than other parenteral penicillins .
Result of Action
The result of the compound’s action is the disruption of bacterial cell wall synthesis, leading to a weakened cell wall. This can inhibit the growth and proliferation of bacteria, effectively combating bacterial infections .
Properties
IUPAC Name |
benzhydryl (2S,5R)-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-21(2)19(22-16(23)13-17(22)27(21)25)20(24)26-18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17-19H,13H2,1-2H3/t17-,19+,27?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIUCAWYSMPKQK-HVHNRQALSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466738 |
Source
|
Record name | (2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87579-78-0 |
Source
|
Record name | (2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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